molecular formula C12H14O3 B2714843 Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 105207-30-5

Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B2714843
CAS No.: 105207-30-5
M. Wt: 206.241
InChI Key: UFVAZTACFIYTDQ-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by a naphthalene ring system that is partially hydrogenated, with a hydroxyl group at the 6th position and a carboxylate ester group at the 1st position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the hydrogenation of naphthalene derivatives followed by esterification. One common method involves the catalytic hydrogenation of 6-hydroxy-1,2,3,4-tetrahydronaphthalene in the presence of a palladium or platinum catalyst under high pressure and temperature. The resulting product is then esterified using methanol and an acid catalyst such as sulfuric acid to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions can be precisely controlled. The process involves the continuous feeding of reactants and catalysts into the reactor, with the product being continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products Formed

    Oxidation: 6-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate or 6-carboxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

    Reduction: 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-methanol.

    Substitution: 6-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylate or 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

Scientific Research Applications

Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate: Lacks the hydroxyl group at the 6th position.

    Methyl 6-fluoro-1,2,3,4-tetrahydronaphthalene-1-carboxylate: Contains a fluorine atom instead of a hydroxyl group.

    Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h5-7,11,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVAZTACFIYTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105207-30-5
Record name methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
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